

Ethylenethiourea: A Comprehensive Technical Review of Sources, Exposure, and Analysis

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Compound of Interest

Compound Name: *Ethylenethiourea*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (ETU), a compound of significant toxicological concern, is primarily encountered as a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides and as a vulcanization accelerator in the rubber industry. Its classification as a probable human carcinogen and a potent teratogen necessitates a thorough understanding of its sources, the pathways of human exposure, and the analytical methodologies for its detection. This technical guide provides a comprehensive overview of ETU, consolidating quantitative data on its occurrence, detailing experimental protocols for its analysis, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their understanding of this critical compound.

Principal Sources of Ethylenethiourea

Ethylenethiourea is not a naturally occurring substance; its presence in the environment and its potential for human exposure stem from two main anthropogenic activities.^{[1][2]}

Ethylenebisdithiocarbamate (EBDC) Fungicides

The most significant source of widespread environmental contamination and human exposure to ETU is through the use of EBDC fungicides.^{[3][4][5]} This class of fungicides, which includes

mancozeb, maneb, and zineb, is extensively used in agriculture to protect a wide variety of crops.[6][7] ETU is formed through several processes:

- **Metabolism in Plants and Animals:** EBDC fungicides are metabolized by treated plants and by animals that ingest contaminated feed, leading to the formation of ETU.[4][6][8]
- **Environmental Degradation:** In the environment, EBDCs break down under the influence of moisture, oxygen, and microbial activity in soil and water to form ETU.[9][10] The persistence of ETU in the environment, particularly in water, is a significant concern due to its potential to contaminate groundwater.[9][10][11]
- **Food Processing and Storage:** Residues of EBDC fungicides on agricultural commodities can be converted to ETU during storage and processing, especially with the application of heat during cooking or industrial processing.[3][4][6]

Industrial Applications

ETU is utilized in the rubber industry as an accelerator in the vulcanization process of polychloroprene (neoprene) and other elastomers.[6][11][12][13] This application can lead to occupational exposure for workers in rubber manufacturing and processing facilities.[3][6] It is also used in electroplating baths and as an intermediate in the production of antioxidants, dyes, pharmaceuticals, and synthetic resins.[3]

Potential Routes of Human Exposure

Human exposure to ETU can occur through various pathways, with the general population and occupationally exposed individuals facing different primary routes of contact.

Dietary Intake

The primary route of exposure for the general population is through the ingestion of food and water contaminated with ETU.[1][3] Residues of ETU have been detected in a variety of food products, particularly fruits and vegetables treated with EBDC fungicides.[3][6] The concentration of ETU in food can increase when EBDC-treated produce is cooked.[3]

Occupational Exposure

Workers in specific industries are at a higher risk of exposure to ETU.^{[6][14]} Key occupational groups include:

- **Agricultural Workers:** Farmers and pesticide applicators who handle and spray EBDC fungicides can be exposed through inhalation of spray mists and dermal contact.^[6]
- **Rubber Industry Workers:** Individuals involved in the manufacturing of rubber products where ETU is used as a vulcanization accelerator are at risk of exposure through inhalation of dust and dermal contact.^{[3][6]}

Environmental Exposure

Contaminated drinking water is another potential route of exposure for the general population, as ETU's solubility in water allows it to leach into groundwater.^{[3][11]}

Quantitative Data on Ethylenethiourea Levels

The following tables summarize the reported concentrations of ETU in various matrices, providing a quantitative overview of potential exposure levels.

Table 1: **Ethylenethiourea** Residues in Food Commodities

Food Commodity	Concentration Range (mg/kg)	Country/Region	Reference
Apples	0.018 - 0.044	Not Specified	[3] [7]
Baby Foods	Traces - 0.06	USA	[6]
Beer	0.026 - 0.07 ppm	Not Specified	[3]
Collards	Up to 0.276 ppm	USA	[3]
Cucumbers (Greenhouse)	At or below detection limit (<0.01)	Not Specified	[6]
Grape Juice	Not detected (<0.005)	USA	[6]
Kale	Initially 0.6, decreasing to undetectable levels within 7 days	Not Specified	[3]
Lamb's Lettuce	0.367 ppm	Germany	[3] [7]
Pears	0.205 ppm	Germany	[3] [7]
Spinach	Up to 0.276 ppm	USA	[3]
Spinach (canned, unwashed)	71	Not Specified	[3] [7]
Tomatoes (Greenhouse)	At or below detection limit (<0.01)	Not Specified	[6]
Wine	0.037 ppm	Not Specified	[3]
Wine	5 - 10 µg/L	Italy	[6]
Various Raw & Processed Foods	< 0.1 (in 82% of samples, LOD 0.001)	USA	[4] [6]
Processed Foods	Rarely exceed 0.1	Not Specified	[4]
Processed Products	Below detection limit (0.05)	Canada (1975-1985)	[4]

Fruit Juices and
Drinks

Below 1 µg/kg

Canada (1989-1990)

[4]

Table 2: **Ethylenethiourea** in Environmental and Biological Samples

Matrix	Concentration	Location/Population	Reference
Environmental			
Groundwater	0.7 mg/L (in 1 of 183 wells)	USA	[3][7]
Human Biological Samples			
Urine (General Population)	Up to 61.4 µg/g of creatinine	Italy	[3]
Urine (General Population, 95th percentile)	0.430 µg/mL	USA (NHANES 2007-2008)	[3]
Urine (Potato-field workers, post-exposure)	1.5 µg/L	Finland	[6]
Urine (Pine nursery workers, post-exposure)	0.9 µg/L	Finland	[6]
Occupational Air Samples			
Breathing Zone (Potato-field workers)	0.14 µg/m ³	Finland	[6]
Breathing Zone (Pine nursery workers)	0.60 µg/m ³	Finland	[6]
ETU Manufacturing Facility (Personal air samples)	Up to 330 µg/m ³	Not Specified (1976)	[3]
ETU Manufacturing Facility (Background levels)	10 - 240 µg/m ³	Not Specified (1976)	[3]

Experimental Protocols for Ethylenethiourea Analysis

Accurate determination of ETU levels is crucial for monitoring exposure and ensuring regulatory compliance. Various analytical methods have been developed, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.

Gas Chromatography (GC) Method for Water Samples (EPA Method 509)

This method is designed for the determination of ETU in water.[\[15\]](#)[\[16\]](#)

- Sample Preparation:
 - Adjust the ionic strength and pH of a 50-mL water sample by adding ammonium chloride and potassium fluoride.[\[15\]](#)[\[16\]](#)
 - Pour the sample onto a kieselguhr diatomaceous earth column.[\[15\]](#)
 - Elute the ETU from the column with 400 mL of methylene chloride.[\[15\]](#)
 - Add a free radical scavenger to the eluate.[\[15\]](#)
 - Concentrate the methylene chloride eluate to 5 mL after a solvent exchange with ethyl acetate.[\[15\]](#)
- Instrumentation:
 - Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).[\[15\]](#)[\[16\]](#)
 - Primary GC column for initial identification and a confirmation column for verification.[\[15\]](#)
[\[16\]](#)
- Detection:
 - The separated ETU is measured using the NPD.[\[15\]](#)

- Confirmation of tentative identifications is required using a second GC column or by gas chromatography/mass spectrometry (GC/MS).[\[15\]](#)[\[16\]](#)
- Quality Control:
 - Analysis of laboratory reagent blanks (LRB) to check for contamination.[\[15\]](#)[\[16\]](#)
 - Use of quality control samples (QCS) from an external source to verify laboratory performance.[\[15\]](#)[\[16\]](#)

High-Performance Liquid Chromatography (HPLC) Method for Biological Fluids

This method is suitable for the determination of ETU in biological samples like plasma and urine.[\[17\]](#)

- Sample Preparation:
 - Extract ETU from the biological fluid (e.g., 500 μ L plasma or 10 mL urine) with dichloromethane.[\[17\]](#)
- Instrumentation:
 - HPLC system with a Lichrosorb RP8 (5 μ m) column.[\[17\]](#)
 - UV detector set at 243 nm.[\[17\]](#)
- Mobile Phase:
 - A mixture of hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with the addition of 0.6 mL/L butylamine.[\[17\]](#)
- Quantification:
 - Calibration curves are generated for ETU in the respective biological matrix.[\[17\]](#)
 - The lower limits of detection are reported as 20 ng/mL in plasma and 0.5 ng/mL in urine.[\[17\]](#)

HPLC-MS/MS Method for Food Samples

This method offers high sensitivity and selectivity for determining ETU in various food matrices.
[\[18\]](#)

- Sample Preparation:
 - Extract ETU from food commodities using methanol.[\[18\]](#)
 - Clean up the extract using an alumina solid-phase extraction (SPE) column.[\[18\]](#)
- Instrumentation:
 - High-performance liquid chromatography coupled with a tandem mass spectrometer (HPLC-MS/MS).[\[18\]](#)
- Detection:
 - Mass spectrometry detection is operated in the positive ionization mode.[\[18\]](#)
 - Two precursor ion > product ion transitions are monitored in multi-reaction monitoring (MRM) mode for confirmation.[\[18\]](#)
- Performance:
 - The method demonstrates good linearity with correlation coefficients >0.9950.[\[18\]](#)
 - Recoveries in various food matrices at spiked levels of 10, 50, and 100 ng/g are in the range of 71-121% with relative standard deviations (RSDs) not exceeding 25%.[\[18\]](#)
 - The limit of quantitation is estimated at 5 ng/g.[\[18\]](#)

HPLC Method for Technical and Formulated Products

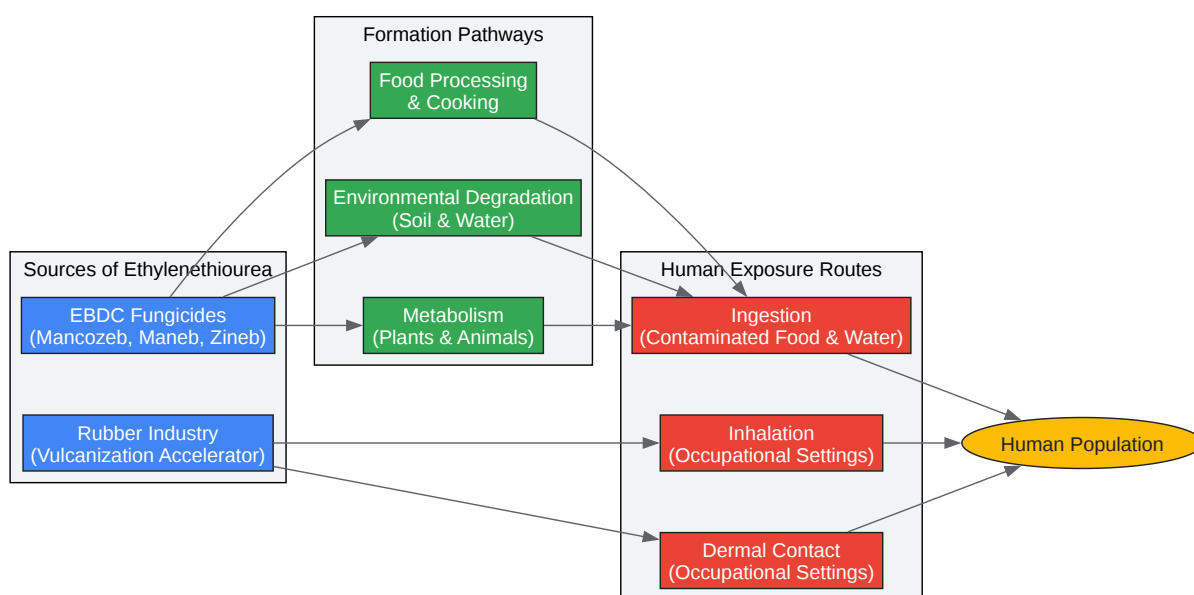
This method is used for determining ETU in technical and formulated products containing EBDCs.[\[19\]](#)

- Sample Preparation:

- Extract ETU from the sample with methanol.[19]
- Evaporate an aliquot of the methanolic solution to dryness.[19]
- Dissolve the residue in water.[19]
- Filter and dilute the solution as needed before injection.[19]
- Instrumentation:
 - HPLC system with a Nucleosil C18 or Spherisorb ODS column.[19]
 - UV detector set at 233 nm.[19]
- Mobile Phase:
 - Water containing tetrahydrofuran.[19]

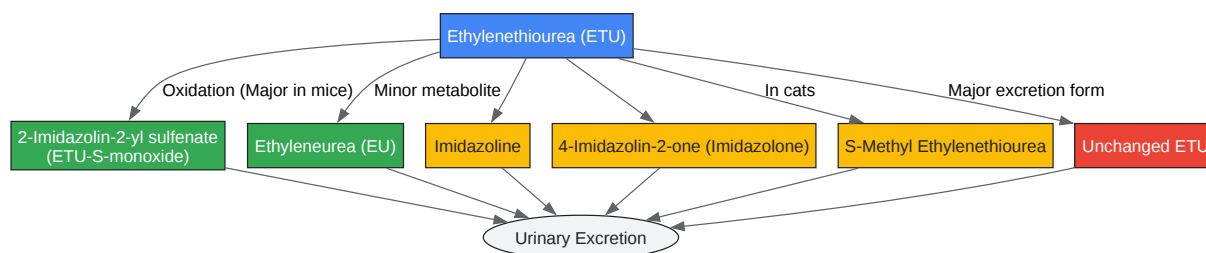
Visualizing Key Pathways

The following diagrams, generated using the DOT language, illustrate the primary sources and exposure routes of ETU, as well as its metabolic pathway.



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Caption: Sources and major routes of human exposure to **ethylenethiourea**.



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Caption: Simplified metabolic pathway of **ethylenethiourea** in mammals.

Toxicological Significance

Ethylenethiourea is of considerable toxicological concern due to its effects on the thyroid gland and its carcinogenic potential.[12][20][21][22] It has been shown to interfere with the function of thyroid peroxidase, leading to reduced production of thyroid hormones and subsequent increases in thyroid-stimulating hormone (TSH).[6] Chronic stimulation by TSH can lead to thyroid hyperplasia and the development of thyroid tumors in laboratory animals.[12][23] The U.S. Environmental Protection Agency (EPA) has classified ETU as a Group B2, probable human carcinogen.[12][13] Furthermore, ETU is a potent teratogen, capable of causing birth defects, particularly in the central nervous system of rats.[12][20]

Conclusion

Ethylenethiourea represents a significant potential health risk to both occupationally exposed populations and the general public. Its formation from widely used EBDC fungicides ensures its continued presence in the environment and the food chain. A thorough understanding of its sources, exposure routes, and toxicological profile is essential for risk assessment and the development of effective mitigation strategies. The analytical methods detailed in this guide provide the necessary tools for monitoring ETU levels in various matrices, which is critical for protecting human health. Continued research into the long-term health effects of low-level ETU

exposure and the development of safer alternatives to EBDC fungicides and ETU in industrial applications are warranted.

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